3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the CAS number 473584-09-7. It is classified as a bicyclic amine and is notable for its unique structural features that include a bicyclic framework and an ether group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The primary sources of information regarding 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride include chemical databases and pharmaceutical suppliers. The compound is classified under the category of organic compounds, specifically as a bicyclic compound due to its dual-ring structure. Its molecular formula is with a molecular weight of 218.30 g/mol .
Methods of Synthesis
The synthesis of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multi-step organic synthesis techniques, which may include:
Technical Details
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Structure Data
The molecular structure of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride features:
Structural Representation
While specific structural diagrams are not provided here, it can be represented in chemical notation as follows:
Reactions Involving 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane Dihydrochloride
This compound can participate in various chemical reactions typical for amines and ethers:
These reactions are vital for further functionalization or derivatization in synthetic organic chemistry.
The mechanism of action for 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride primarily relates to its interactions at the molecular level within biological systems:
Quantitative data regarding specific interactions or affinities would require further experimental studies.
Physical Properties
Chemical Properties
Hazard statements indicate that it may cause irritation upon contact with skin or eyes; thus, appropriate handling measures are advised.
The potential applications of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride span several scientific domains:
The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been extensively explored in medicinal chemistry since the mid-20th century due to its structural rigidity and ability to interact with diverse biological targets. This bicyclic framework serves as a privileged structure for central nervous system (CNS) therapeutics, with early research focusing on its potential for receptor modulation. The scaffold’s trans-fused ring system creates well-defined spatial orientations of its nitrogen atoms, enabling precise interactions with neurotransmitter binding sites. Historically, derivatives were investigated for anesthetic properties, as seen in studies where 3,7-diazabicyclo[3.3.1]nonan-9-one analogs demonstrated significant local anesthetic activity with low toxicity [9]. Modern applications expanded to include nicotinic acetylcholine receptor (nAChR) targeting, where the scaffold’s protonatable nitrogen atoms facilitate hydrogen bonding with key receptor residues. Patent literature reveals derivatives acting as partial agonists for α7 nAChR subtypes, highlighting potential for treating cognitive disorders, anxiety, and mood diseases [1]. The scaffold’s versatility is further evidenced in antiviral research, where bispidine-amino acid conjugates inhibit Japanese encephalitis virus replication [9].
Table 1: Key Therapeutic Areas Targeted by Diazabicyclo[3.3.1]nonane Derivatives
Therapeutic Area | Biological Target | Key Structural Features | Reference |
---|---|---|---|
Cognitive Disorders | α7 nAChR | 3-Benzyl, 9-oxa substitution | [1] |
Local Anesthesia | Sodium Channels | 3-Cyclopropanmethyl, 7-alkoxyalkyl | [9] |
Antiviral Therapy | Viral Replication Machinery | Bispidine-amino acid conjugates | [9] |
Analgesia | Opioid Receptors | 17-Cyclopropanmethyl morphinan derivatives | [9] |
The incorporation of an oxygen atom at the 9-position (9-oxa modification) fundamentally alters the physicochemical and conformational properties of the diazabicyclic scaffold. This heteroatom substitution replaces a methylene group (-CH₂-) with an oxygen atom, enhancing molecular polarity and reducing logP values by ~0.5–1.0 units compared to non-oxa analogs [3] [8]. The 9-oxa modification imposes distinct conformational constraints: X-ray crystallography studies reveal that the oxygen atom stabilizes a chair-boat conformation, whereas unmodified analogs predominantly adopt chair-chair configurations [8]. This conformational shift enlarges the distance between N3 and N7 atoms by approximately 0.8–1.2 Å, optimizing the scaffold for interactions with complementary receptor geometries [8].
The oxygen atom also serves as a hydrogen-bond acceptor, improving water solubility and pharmacokinetic properties. For 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives, this modification increases polar surface area (PSA) to 24.5 Ų, enhancing blood-brain barrier permeability compared to non-oxa analogs [4]. Synthetic routes to 9-oxa derivatives typically involve cyclization of N-benzyl diethanolamine precursors or reductive amination of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one intermediates (CAS 81514-40-1), followed by dihydrochloride salt formation for improved stability [2] [3]. The 9-oxa bridge’s electron-withdrawing effect slightly reduces the pKa of the tertiary nitrogens (predicted pKa ~6.0–6.5), fine-tuning receptor binding kinetics [2].
Table 2: Physicochemical Comparison of 9-Oxa vs. Non-Oxa Analogs
Property | 9-Oxa Derivative | Non-Oxa Analog | Experimental Method |
---|---|---|---|
Calculated logP | 1.70 | 2.40–2.85 | HPLC/Computational [4] |
Polar Surface Area (PSA) | 24.5 Ų | 16.2 Ų | Molecular Modeling [4] |
Predicted pKa (N7) | 6.01 ± 0.20 | 7.85 ± 0.30 | Potentiometry [2] |
Dominant Conformation | Chair-Boat | Chair-Chair | X-ray Diffraction [8] |
Benzyl group incorporation at the N3 position is a strategic design choice driven by steric, electronic, and pharmacophoric considerations. The benzyl moiety (C₆H₅-CH₂-) provides optimal π-stacking capabilities with aromatic residues in biological targets, enhancing binding affinity to CNS receptors. Molecular docking studies indicate that the benzyl group occupies hydrophobic pockets in nAChRs, with the phenyl ring positioned for T-shaped π-π interactions with tryptophan or tyrosine residues [1] [8]. Sterically, the benzyl substituent balances conformational flexibility and steric bulk—smaller alkyl groups (e.g., methyl) lack sufficient hydrophobic surface area, while bulkier groups (e.g., naphthylmethyl) induce unfavorable van der Waals clashes [4].
Electronic effects further rationalize this substitution: the benzylic methylene group (-CH₂-) enables delocalization of the nitrogen lone pair into the phenyl ring, reducing basicity at N3 compared to alkyl-substituted analogs. This electron donation modulates receptor-binding kinetics and mitigates off-target effects. The benzyl group’s versatility also facilitates synthetic diversification; electrophilic functionalization of the phenyl ring (e.g., halogenation, alkoxylation) allows precise tuning of steric and electronic properties [1]. For instance, 3-(4-fluorobenzyl) derivatives exhibit ~3-fold higher α7 nAChR binding affinity than unsubstituted benzyl analogs due to enhanced electron-withdrawing effects and complementary halogen bonding [1]. Dihydrochloride salt formation (as in CAS 335620-97-8) protonates both tertiary nitrogens, improving crystallinity and aqueous solubility—critical for in vivo efficacy studies [4].
Table 3: Impact of N3 Substituents on Receptor Binding Affinity
N3 Substituent | Relative Binding Affinity (α7 nAChR) | Hydrophobic Contribution (kcal/mol) | Synthetic Accessibility |
---|---|---|---|
Benzyl (e.g., CAS 473584-09-7) | 1.0× (Reference) | -3.8 | High |
4-Fluorobenzyl | 3.1× | -4.5 | Moderate |
Cyclopropylmethyl | 0.7× | -2.9 | High |
Phenethyl | 1.5× | -4.0 | Moderate |
Naphthylmethyl | 0.4× | -5.1 | Low |
Data derived from patent examples and receptor binding studies [1] [8]
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: